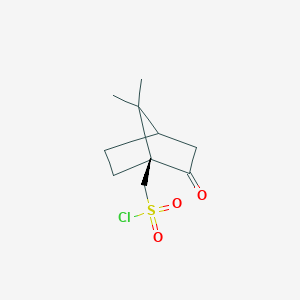

(1S)-(+)-10-Camphorsulfonyl chloride

Description

BenchChem offers high-quality (1S)-(+)-10-Camphorsulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-(+)-10-Camphorsulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H15ClO3S |

|---|---|

Molecular Weight |

250.74 g/mol |

IUPAC Name |

[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride |

InChI |

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7?,10-/m1/s1 |

InChI Key |

BGABKEVTHIJBIW-OMNKOJBGSA-N |

Isomeric SMILES |

CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)Cl)C |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to (+)-10-Camphorsulfonyl Chloride: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

(1S)-(+)-10-Camphorsulfonyl chloride , a chiral derivative of camphor, stands as a cornerstone reagent in the field of asymmetric synthesis.[1][2] Its rigid bicyclic framework and strategic functional groups make it an invaluable tool for the resolution of racemates and the stereoselective synthesis of complex molecules, particularly within the pharmaceutical industry. This guide provides an in-depth exploration of its chemical and physical properties, core applications, and detailed experimental protocols, designed to equip researchers with the knowledge to effectively leverage this versatile chiral auxiliary.

Core Chemical and Physical Properties

(+)-10-Camphorsulfonyl chloride is a white to off-white crystalline solid with a characteristic camphor-like odor.[3] A thorough understanding of its fundamental properties is critical for its effective use and safe handling in a laboratory setting.

Table 1: Key Identifiers and Physicochemical Properties of (+)-10-Camphorsulfonyl Chloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅ClO₃S | [1][4][5][6][7][8][9][10][11] |

| Molecular Weight | 250.74 g/mol | [1][4][7][8][10][11][12] |

| CAS Number | 21286-54-4 | [1][4][5][6][8][9][13] |

| Appearance | White to almost white powder or crystals | [3][9][13][14] |

| Melting Point | 65-67 °C (lit.) | [12][13] |

| Optical Rotation | +31.0 to +34.0 deg (c=1, CHCl₃) | [14] |

| IUPAC Name | [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl chloride | [9][10] |

The Role of (+)-10-Camphorsulfonyl Chloride in Asymmetric Synthesis

The primary utility of (+)-10-Camphorsulfonyl chloride lies in its application as a chiral resolving agent and a chiral auxiliary .[2][14] The inherent chirality of the camphor backbone allows for the conversion of a racemic mixture (a 50:50 mixture of enantiomers) into a mixture of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility and chromatographic retention times, which allows for their separation by conventional techniques like crystallization or chromatography.[15][16]

Mechanism of Chiral Resolution

The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile that readily reacts with nucleophiles such as alcohols (-OH) and amines (-NH₂).[2][3] When a racemic mixture of a chiral alcohol or amine is reacted with enantiomerically pure (+)-10-Camphorsulfonyl chloride, two diastereomeric sulfonamides or sulfonate esters are formed.

The rigid and sterically demanding camphor structure creates a distinct chiral environment. This steric hindrance influences the approach of the nucleophile, leading to differences in the physical and spectroscopic properties of the resulting diastereomers. This principle is the foundation for separating enantiomers.[15]

Figure 1: General workflow for the chiral resolution of a racemic alcohol using (+)-10-Camphorsulfonyl chloride.

Experimental Protocols

The following protocols are illustrative examples of how (+)-10-Camphorsulfonyl chloride is utilized in a research setting.

Synthesis of Diastereomeric Camphorsulfonate Esters from a Racemic Alcohol

This protocol outlines the general procedure for the derivatization of a racemic alcohol to form diastereomeric esters, which can then be analyzed, for instance by NMR spectroscopy, to determine enantiomeric purity.[17]

Materials:

-

Racemic alcohol

-

(+)-10-Camphorsulfonyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (anhydrous)

-

Deionized water (ice-cold)

-

10% Hydrochloric acid (ice-cold)

-

Saturated sodium bicarbonate solution (ice-cold)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the racemic alcohol (1.0 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice-water bath with stirring.

-

Slowly add (+)-10-Camphorsulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for an additional 45-60 minutes after the addition is complete.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with ice-cold deionized water, ice-cold 10% HCl, and ice-cold saturated NaHCO₃ solution.[17]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude diastereomeric sulfonate esters.[17]

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Synthesis of N-Substituted Camphor-10-Sulfonamides

This procedure details the reaction of (+)-10-Camphorsulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.[18]

Materials:

-

Primary or secondary amine

-

(+)-10-Camphorsulfonyl chloride

-

4-(Dimethylamino)pyridine (DMAP, catalytic amount)

-

Acetonitrile (anhydrous)

-

10% Hydrochloric acid

-

5% Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the amine (2.0 equivalents) and a catalytic amount of DMAP in anhydrous acetonitrile in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice-water bath under a nitrogen atmosphere.

-

In a separate flask, dissolve (+)-10-Camphorsulfonyl chloride (1.0 equivalent) in anhydrous acetonitrile.

-

Add the solution of (+)-10-Camphorsulfonyl chloride dropwise to the stirred amine solution at 0 °C.[18]

-

After the addition is complete, allow the reaction to stir for 1 hour.

-

Quench the reaction by adding water, followed by 10% HCl.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with 5% aqueous NaOH.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude sulfonamide.[18]

-

The product can be further purified by recrystallization or column chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the diastereomeric products formed from the reaction with (+)-10-Camphorsulfonyl chloride. The distinct chemical environments of the two diastereomers often result in separate, well-resolved signals in the ¹H and ¹³C NMR spectra.[17][19][20][21][22][23]

Specifically, the diastereotopic protons of the -CH₂-SO₂- group in the camphorsulfonyl moiety often exhibit distinct signals for each diastereomer, providing a direct method for determining the diastereomeric ratio and, consequently, the enantiomeric excess of the original substrate.[17]

Safety and Handling

(+)-10-Camphorsulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[3][24][25] It is also moisture-sensitive and should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[24][26] Store the compound in a tightly sealed container in a cool, dry, and corrosive-resistant environment, away from moisture and incompatible materials.[3][26] In case of a spill, avoid generating dust and clean up using appropriate procedures for corrosive solids.[24]

Figure 2: Key safety and handling precautions for (+)-10-Camphorsulfonyl chloride.

Conclusion

(+)-10-Camphorsulfonyl chloride is a powerful and versatile reagent for the resolution of enantiomers and as a chiral building block in asymmetric synthesis.[2][27][28] Its well-defined stereochemistry and reactivity provide a reliable method for the preparation and separation of diastereomeric derivatives. A comprehensive understanding of its properties, reaction mechanisms, and handling procedures is essential for its successful application in research and development, particularly in the synthesis of chiral drugs and other high-value chemical entities.

References

-

(+)-Camphor-10-sulfonyl chloride | C10H15ClO3S | NIST. National Institute of Standards and Technology. [Link]

-

(+)-Camphor-10-sulfonyl chloride | C10H15ClO3S | NIST. National Institute of Standards and Technology. [Link]

-

(1S)-(+)-10-Camphorsulfonyl chloride, 97%. Ottokemi. [Link]

-

(1S)-(+)-10-Camphorsulfonyl chloride | C10H15ClO3S | PubChem. National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet - D(+)-10-Camphorsulfonyl Chloride, 97%. Cole-Parmer. [Link]

-

(+)-10-Camphorsulfonyl Chloride. Starshine Chemical. [Link]

-

d,l-10-camphorsulfonyl chloride. Organic Syntheses. [Link]

-

(+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses. [Link]

-

Camphor-10-sulfonyl chloride | C10H15ClO3S | PubChem. National Center for Biotechnology Information. [Link]

-

(1S)-(+)-10-Camphorsulfonyl chloride. SpectraBase. [Link]

-

Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid. PubMed. [Link]

-

Chemical Properties of (+)-Camphor-10-sulfonyl chloride (CAS 21286-54-4). Cheméo. [Link]

-

Synthesis and Resolution of Substituted[3]Carbohelicenes. PubMed. [Link]

-

Synthesis and optical properties of chiral dinaphthofuran possessing two methyl groups in the bay region. Chemistry Letters. [Link]

- Chiral resolution process.

- Preparation method and application of camphorsulfonyl benzylamine compound.

- Determination of Enantiomeric Purity via Form

-

NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Fordham Research Commons. [Link]

-

Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ResearchGate. [Link]

- Asymmetric synthesis of R and S warfarin and its analogs.

-

Resolution, absolute configuration, and antiarrhythmic properties of the enantiomers of disopyramide, 4-(diisopropylamino)-2-(2-pyridyl)-2-phenylbutyramide. Journal of Medicinal Chemistry. [Link]

-

Camphor-10-sulfonic acid catalyzed condensation of 2-naphthol with aromatic/aliphatic aldehydes to 14-aryl/alkyl-14H-dibenzo[a,j]xanthenes. [Link]

-

Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

-

Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. National Center for Biotechnology Information. [Link]

Sources

- 1. (1S)-(+)-10-Camphorsulfonyl Chloride | CAS 21286-54-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 39262-22-1: (+)-camphor-10-sulfonyl chloride [cymitquimica.com]

- 4. (1S)-(+)-10-樟脑磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (+)-Camphor-10-sulfonyl chloride [webbook.nist.gov]

- 6. (+)-Camphor-10-sulfonyl chloride [webbook.nist.gov]

- 7. (1S)-(+)-10-Camphorsulfonyl chloride | C10H15ClO3S | CID 12551833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (+)-10-Camphorsulfonyl Chloride 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. D(+)-10-Camphorsulfonyl chloride, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. Camphor-10-sulfonyl chloride | C10H15ClO3S | CID 88856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (1R)-(-)-10-Camphorsulfonyl Chloride | CAS 39262-22-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. 10-樟脑磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. (1S)-(+)-10-Camphorsulfonyl chloride, 97% 21286-54-4 India [ottokemi.com]

- 14. (+)-10-Camphorsulfonyl Chloride | 21286-54-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 17. research.library.fordham.edu [research.library.fordham.edu]

- 18. researchgate.net [researchgate.net]

- 19. spectrabase.com [spectrabase.com]

- 20. Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. (1R)-(-)-10-Camphorsulfonic acid(35963-20-3) 1H NMR spectrum [chemicalbook.com]

- 22. shd.org.rs [shd.org.rs]

- 23. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 1H NMR spectrum [chemicalbook.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. (+)-10-Camphorsulfonyl Chloride | Starshinechemical [starshinechemical.com]

- 26. tcichemicals.com [tcichemicals.com]

- 27. Synthesis and Resolution of Substituted [5]Carbohelicenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

Operational Risk Management and Technical Safety Profile: (1S)-(+)-10-Camphorsulfonyl Chloride

Executive Summary

(1S)-(+)-10-Camphorsulfonyl chloride (hereafter referred to as (+)-CSCl ) is a critical chiral auxiliary and resolving agent used in asymmetric synthesis and the resolution of racemic amines and alcohols. While it shares the electrophilic reactivity of generic sulfonyl chlorides, its solid physical state alters its risk profile compared to volatile liquid analogs like methanesulfonyl chloride.

This guide moves beyond standard GHS classifications to address the operational causality of hazards. The primary risks are corrosivity (Skin Corr.[1] 1B) and moisture sensitivity , where uncontrolled hydrolysis releases hydrogen chloride gas and degrades the chiral integrity of the reagent. This document outlines self-validating protocols to maintain reagent purity and ensure operator safety.

Physicochemical & Chiral Profile

Understanding the physical properties of (+)-CSCl is the first line of defense against accidents. Unlike liquid sulfonyl chlorides, (+)-CSCl is a crystalline solid, which reduces vapor pressure hazards but introduces dust inhalation risks.

Table 1: Critical Technical Data

| Parameter | Specification | Operational Implication |

| CAS Number | 21286-54-4 | Unique identifier for the (1S)-(+) enantiomer.[2][3][4] |

| Physical State | Crystalline Solid | Risk of airborne dust; requires localized exhaust (LEV). |

| Melting Point | 65–67 °C | Low melting point; store away from heat sources to prevent caking/degradation. |

| Molecular Weight | 250.74 g/mol | High MW reduces volatility compared to thionyl chloride. |

| Chirality | (1S)-(+) | Optical rotation is a purity indicator; hydrolysis destroys chiral utility. |

| Solubility | CH₂Cl₂, THF, CHCl₃ | Reacts violently with water/alcohols; use anhydrous solvents only. |

The "Solid-State" Hazard Nuance

While liquid acid chlorides present immediate vapor threats, (+)-CSCl dust can settle on surfaces and hydrolyze slowly with ambient humidity. This creates "hidden" corrosive surfaces in the lab. Protocol: All weighing areas must be wiped down with a dry tissue followed by a solvent (acetone) and then a wet wipe to prevent delayed acid generation.

Hazard Dynamics: The Hydrolysis Mechanism[1][6]

The central hazard of (+)-CSCl is its electrophilic sulfur atom. Upon contact with moisture (nucleophile), it undergoes rapid hydrolysis.

The Reaction:

Mechanistic Insight:

-

Exothermicity: The S-Cl bond cleavage is highly exothermic.[1] In a bulk quantity (e.g., a spill), this heat accelerates further hydrolysis, creating a runaway decomposition loop.

-

Gas Evolution: The generation of HCl gas expands volume rapidly. If (+)-CSCl is stored in a sealed vessel that has absorbed moisture, the container may pressurize and rupture.

-

Corrosivity: The byproduct is a mixture of hydrochloric acid and camphorsulfonic acid (a strong organic acid). This combination causes immediate, deep tissue burns (Category 1B).

Operational Protocols: Handling & Synthesis

To maintain the "Scientific Integrity" of your workflow, handling (+)-CSCl requires an inert environment. The following workflow utilizes a self-validating logic : if the solid clumps or discolors, the system has failed, and the reagent is compromised.

Protocol A: The Inert Handling Workflow

Objective: Transfer solid reagent without moisture contamination or operator exposure.

Figure 1: Inert Handling Workflow. Note the critical "Visual Validation" step; yellowing or clumping indicates hydrolysis.

Step-by-Step Methodology:

-

PPE: Neoprene or Nitrile gloves (double gloving recommended), lab coat, and safety glasses. Face shield required if handling >10g.

-

Environment: Operate in a fume hood. Ensure solvents (DCM, THF) are dried (Karl Fischer < 100 ppm water) before adding the reagent.

-

Addition: Add (+)-CSCl to the solvent. Do not add solvent to the solid in a way that creates a slurry without stirring, as local exotherms can degrade the reagent.

-

Atmosphere: Maintain a positive pressure of Nitrogen or Argon.

Reaction Safety & Quenching Logic

Quenching a sulfonyl chloride reaction is the most hazardous phase. The unreacted (+)-CSCl must be destroyed without causing a violent eruption of HCl gas.

Protocol B: Controlled Quenching Methodology

Never add water directly to the reaction mixture. This causes localized superheating.

The "Reverse Quench" Technique:

-

Cool: Chill the reaction mixture to 0°C.

-

Prepare Quench: Prepare a stirred mixture of ice and water (or saturated NaHCO₃ if acid neutralization is required immediately) in a separate flask.

-

Transfer: Slowly add the reaction mixture into the quenching solution. This ensures the heat sink (water/ice) is always in excess.

Figure 2: Reverse Quenching Decision Tree. The loop ensures temperature control prevents thermal runaway.

Emergency Response & Toxicology

Accidental Release (Spills)

-

Solid Spill: Do NOT use water.[5][6] Water will generate HCl gas clouds.[7]

-

Action: Cover with dry lime, sand, or soda ash. Scoop into a dry container. Neutralize cautiously in a fume hood by adding to a large volume of ice water.

-

-

Skin Contact:

-

Immediate Action: Wipe off dry chemical gently.

-

Flush: Rinse with lukewarm water for 15+ minutes.

-

Note: Unlike HF burns, calcium gluconate is not required, but immediate dilution is critical to prevent deep tissue necrosis from the sulfonic acid byproduct.

-

Toxicology[8]

-

Acute: Causes severe skin burns and eye damage (H314).[8] Inhalation of dust may cause chemical pneumonitis.

-

Chronic: Long-term exposure to acid fumes can erode dental enamel and cause chronic bronchitis.

References

-

Sigma-Aldrich. (1S)-(+)-10-Camphorsulfonyl chloride SDS. Retrieved from

-

PubChem. Compound Summary: Camphorsulfonyl chloride. National Library of Medicine. Retrieved from

-

TCI Chemicals. Safety Data Sheet for (+)-10-Camphorsulfonyl Chloride. Retrieved from

-

Bartlett, P. D., & Knox, L. H. (1965). D,L-10-Camphorsulfonyl Chloride.[9] Organic Syntheses, Coll. Vol. 5, p.196. (Establishing hydrolysis protocols). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (1S)-(+)-10-Camphorsulfonyl Chloride | CAS 21286-54-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. CAS 21286-54-4: 10-Camphorsulfonyl chloride | CymitQuimica [cymitquimica.com]

- 4. (1S)-(+)-10-樟脑磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 7. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Handling and Storage Precautions for Camphorsulfonyl Chloride: A Technical Guide

Part 1: Executive Technical Summary[1]

Camphorsulfonyl chloride (CSC) is a bicyclic sulfonyl chloride primarily utilized as a chiral auxiliary in asymmetric synthesis and for the resolution of racemic amines and alcohols. While chemically invaluable, its stability is compromised by its high electrophilicity at the sulfur center, rendering it acutely sensitive to moisture.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of CSC instability. Effective handling requires a "Defense-in-Depth" strategy: controlling the atmosphere (exclusion of water), temperature (kinetic throttling of hydrolysis), and containment (mitigation of corrosive byproducts).[1]

Part 2: Physicochemical Profile & Hazard Analysis[2]

To handle CSC safely, one must understand the driving forces behind its reactivity. The sulfonyl chloride moiety (

Table 1: Critical Physicochemical Properties

| Property | Value / Characteristic | Impact on Handling |

| CAS Number | 21286-54-4 (for (+)-isomer) | Verification of identity.[1] |

| Physical State | White to off-white crystalline powder | Dust generation potential; inhalation hazard. |

| Melting Point | 65–67 °C | Low melting point; avoid friction/heating during transfer. |

| Reactivity | Moisture Sensitive | Rapidly hydrolyzes to produce HCl gas and sulfonic acid. |

| Corrosivity | Skin Corr.[2][3][4][5] 1B | Causes irreversible tissue damage; lachrymator. |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF | Glove selection must match the solvent, not just the solute. |

The "Why": Mechanistic Basis of Instability

The sulfur atom in CSC is in a high oxidation state (+6) and bonded to two electronegative oxygens and a chlorine. This creates a significant partial positive charge (

When exposed to atmospheric moisture, water acts as the nucleophile. This is not merely "degradation"; it is an exothermic reaction generating hydrogen chloride (HCl) gas, which pressurizes containers and corrodes metal fixtures.

Part 3: Mechanism of Degradation (Visualization)[1]

The following diagram illustrates the hydrolysis pathway. Understanding this mechanism reinforces the necessity of the "Zero-Moisture" protocol.

Figure 1: Hydrolysis mechanism of Camphorsulfonyl Chloride. Note the generation of HCl gas, which poses an inhalation risk and pressurization hazard.[1]

Part 4: Storage Protocols (The "Cold-Dry-Inert" Triad)[1]

Standard "cool and dry" instructions are insufficient for maintaining high optical purity and preventing container failure. Adopt the CDI Triad :

1. Inert Atmosphere (The Primary Barrier)[1]

-

Requirement: Store under Nitrogen (

) or Argon ( -

Protocol: Once the manufacturer's seal is broken, the container must be purged with inert gas before resealing.

-

Why: Even 50% relative humidity can degrade the surface layer of the crystals, liberating HCl which catalyzes further auto-catalytic degradation.

2. Thermal Throttling (The Kinetic Barrier)[1]

-

Requirement: Refrigerate at 2°C to 8°C .

-

Protocol: Allow the container to warm to room temperature before opening.

-

Why: Opening a cold container in a humid lab causes immediate condensation on the solid. Warming it first prevents this "sweating" effect.

3. Secondary Containment (The Physical Barrier)[1]

-

Requirement: Store the primary glass bottle inside a secondary, corrosion-resistant plastic container (e.g., polyethylene) containing a desiccant packet.

-

Why: If the primary cap corrodes due to internal HCl generation, the secondary container prevents acid vapors from attacking the fridge coils or other chemicals.

Part 5: Handling & Synthesis Integration[1]

Workflow Visualization: Safe Handling Decision Tree

Figure 2: Operational workflow for handling CSC to minimize exposure and degradation.

Experimental Best Practices

-

Glove Selection Logic:

-

Solid Handling: Standard Nitrile gloves (minimum 5 mil) are sufficient for incidental contact with the solid.

-

Solution Handling: If CSC is dissolved in Dichloromethane (DCM) , nitrile gloves offer <5 minutes of protection. You must use Silver Shield (Laminate) gloves or employ a "double-gloving" technique (Nitrile inner / Laminate outer) [1].[1]

-

-

Weighing Protocol:

-

Do not weigh on an open benchtop if humidity is >40%.

-

Use a "tipping" weighing boat or a pre-tared flask that can be purged with nitrogen immediately after addition.

-

-

Reaction Setup:

-

Always add CSC to the reaction mixture (containing the amine/alcohol and base). Do not add the nucleophile to the CSC, as local high concentrations of CSC can lead to side reactions.

-

Base Scavenger: A tertiary amine (e.g., Triethylamine, Pyridine) is mandatory to neutralize the HCl byproduct. Without it, the acid generated will degrade the product or the reagent itself [2].

-

Part 6: Emergency Response

Scenario: Skin/Eye Contact [1][3][4][5][6][7]

-

Immediate Action: The hydrolysis generates HCl on the skin/eye surface.

-

Protocol: Flush with water for a minimum of 15 minutes.[3][8] Do not attempt to neutralize with vinegar or baking soda on the eyes; the heat of neutralization can cause further damage.

Scenario: Spillage

-

Solid Spill: Do not sweep dry dust (inhalation risk). Cover with a dry absorbent (vermiculite), then carefully scoop into a waste container.

-

Decontamination: Wash the area with a dilute sodium bicarbonate solution only after the bulk solid has been removed.

References

-

Bartlett, P. D., & Knox, L. H. (1965). D,L-10-Camphorsulfonyl Chloride.[1][8] Organic Syntheses, Coll. Vol. 5, p.196. [Link][1]

Sources

- 1. CAS 39262-22-1: (+)-camphor-10-sulfonyl chloride [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. carlroth.com [carlroth.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. CAS 21286-54-4: 10-Camphorsulfonyl chloride | CymitQuimica [cymitquimica.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to the Solubility of (1S)-(+)-10-Camphorsulfonyl Chloride in Organic Solvents

Executive Summary

(1S)-(+)-10-Camphorsulfonyl chloride is a cornerstone chiral reagent in modern organic synthesis, pivotal for the creation of complex molecules in the pharmaceutical and materials science sectors. Its efficacy in asymmetric synthesis, particularly as a chiral auxiliary, is directly influenced by its behavior in solution. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of (1S)-(+)-10-Camphorsulfonyl chloride. We delve into the theoretical principles governing its solubility, present a consolidated view of its qualitative solubility in common organic solvents, and, acknowledging the scarcity of public quantitative data, provide a robust, self-validating experimental protocol for its determination. This guide is designed to empower researchers to make informed decisions on solvent selection for reaction design, purification, and crystallization, ensuring both efficiency and reproducibility in their work.

Introduction: The Pivotal Role of (1S)-(+)-10-Camphorsulfonyl Chloride in Modern Synthesis

(1S)-(+)-10-Camphorsulfonyl chloride, also known as (+)-camphor-10-sulfonyl chloride, is a crystalline solid derived from the naturally occurring monoterpene, camphor.[1] Its molecular structure features a rigid bicyclic camphor backbone, which imparts a well-defined three-dimensional stereochemistry, and a highly reactive sulfonyl chloride functional group.[2] This unique combination of a chiral scaffold and an electrophilic center makes it an invaluable tool in synthetic chemistry.

Its primary applications include:

-

Asymmetric Synthesis: It serves as a highly effective chiral auxiliary, enabling the stereocontrolled synthesis of new chiral centers, which is a critical requirement in the development of single-enantiomer drug substances.[3]

-

Pharmaceutical Development: The sulfonyl chloride moiety readily reacts with primary and secondary amines to form sulfonamides, a prominent pharmacophore in a multitude of therapeutic agents.[4]

-

Protecting Group Chemistry: It is also utilized as a protecting group for amines in multi-step syntheses.[5]

The success of these applications is fundamentally dependent on the solubility of the reagent. Proper solvent selection is crucial for achieving homogeneous reaction conditions, controlling reaction rates, facilitating purification through crystallization, and ultimately, ensuring the synthesis is efficient and scalable. An incomplete understanding of solubility can lead to failed reactions, low yields, and purification challenges. This guide addresses this critical knowledge area.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid solvent is determined by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules, as well as the entropy change upon dissolution.[6] For (1S)-(+)-10-Camphorsulfonyl chloride, its solubility behavior is dictated by the dual nature of its structure: a large, bulky, and relatively nonpolar camphor backbone, and a highly polar, electrophilic sulfonyl chloride group (-SO₂Cl).

2.1 Polarity and the "Like Dissolves Like" Principle The adage "like dissolves like" is the guiding principle for predicting solubility.

-

Polar Solvents: Solvents with large dipole moments and/or the ability to hydrogen bond (e.g., alcohols, water) can interact favorably with the polar -SO₂Cl group.

-

Nonpolar Solvents: Apolar or weakly polar solvents (e.g., hexane, toluene) will primarily interact with the nonpolar hydrocarbon skeleton of the camphor moiety through van der Waals forces.

A solvent that can effectively balance these interactions will likely be a good solvent. For instance, chlorinated solvents like dichloromethane are effective because they are polar enough to solvate the sulfonyl chloride group but are not as polar as water, allowing for favorable interaction with the organic backbone.[5][7]

2.2 A Critical Caveat: Solute Stability and Solvolysis A unique and critical consideration for sulfonyl chlorides is their reactivity, particularly with nucleophilic solvents. This reactivity can be mistaken for high solubility. The electrophilic sulfur atom of the sulfonyl chloride is susceptible to nucleophilic attack by solvents such as water (hydrolysis) or alcohols (alcoholysis).[8][9]

R-SO₂Cl + H₂O → R-SO₃H + HCl (Hydrolysis) R-SO₂Cl + R'-OH → R-SO₃R' + HCl (Alcoholysis)

This process, known as solvolysis, is a chemical reaction that consumes the starting material, not a simple dissolution.[10] Therefore, when determining solubility in protic solvents like methanol or ethanol, it is imperative to differentiate between true solubility and decomposition. A solution might become clear because the starting material has reacted to form a more soluble sulfonic acid or ester, not because the original compound has dissolved. This underscores the need for stability-indicating analytical methods in any solubility study.

2.3 Effect of Temperature For most solid solutes, solubility increases with increasing temperature.[10] The additional thermal energy helps to overcome the lattice energy of the solid crystal and disrupt the intermolecular forces of the solvent, allowing for more solute to dissolve.[11] This principle is the basis for purification by recrystallization. However, this relationship must be determined empirically for each solute-solvent system.

Qualitative Solubility Profile of (1S)-(+)-10-Camphorsulfonyl Chloride

While precise quantitative solubility data for (1S)-(+)-10-Camphorsulfonyl chloride is not widely available in published literature, a consistent qualitative profile can be compiled from chemical supplier safety data sheets and chemical databases. This information provides a valuable starting point for solvent screening.

Table 1: Qualitative Solubility of (1S)-(+)-10-Camphorsulfonyl Chloride in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Notes / Reference |

| Dichloromethane (DCM) | Chlorinated | Soluble | A commonly recommended solvent.[5][7] |

| Chloroform | Chlorinated | Soluble | Often used for measuring optical rotation.[12] |

| Diethyl Ether | Ether | Soluble | [5][7] |

| Acetone | Ketone | Soluble | |

| Ethyl Acetate | Ester | Soluble | |

| Toluene | Aromatic Hydrocarbon | Soluble | |

| Methanol | Protic Alcohol | Soluble | Potential for solvolysis (reaction). |

| Water | Protic | Insoluble / Decomposes | Rapidly hydrolyzes.[7][8][12] |

The lack of specific g/L or mg/mL values in the literature necessitates that researchers determine this data experimentally for any process requiring precise concentration control.

Experimental Protocol for Equilibrium Solubility Determination

The following protocol describes a robust methodology for determining the equilibrium solubility of (1S)-(+)-10-Camphorsulfonyl chloride using the widely accepted saturation shake-flask method. This protocol is designed as a self-validating system by incorporating a parallel stability assessment to ensure the measured concentration reflects the true solubility of the intact compound.

4.1 Principle An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the solute in the solution is constant and represents its solubility at that temperature. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.[5]

4.2 Materials and Reagents

-

(1S)-(+)-10-Camphorsulfonyl chloride (purity ≥97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Temperature-controlled centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

4.3 Step-by-Step Methodology

-

Preparation: Add an excess amount of (1S)-(+)-10-Camphorsulfonyl chloride to a series of vials (in triplicate for each solvent). An amount that is clearly in excess of what is expected to dissolve should be used (e.g., 100-200 mg in 2 mL of solvent).

-

Causality: Using a clear excess of solid ensures that the solution becomes saturated and remains in equilibrium with the solid phase.

-

-

Equilibration: Add a precise volume of the chosen solvent to each vial. Cap the vials tightly and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours).

-

Causality: Prolonged agitation at a constant temperature is necessary to ensure the system reaches thermodynamic equilibrium. The time required may need to be determined by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) until the concentration no longer increases.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. To ensure complete separation of the solid, centrifuge the vials at the same temperature.

-

Causality: It is critical to maintain the temperature during separation to prevent precipitation (if cooled) or further dissolution (if warmed). Centrifugation is superior to simple settling for removing fine particulates.

-

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a pre-weighed volumetric flask. The first few drops should be discarded to waste to saturate the filter membrane. Accurately dilute the filtrate with the same solvent to a concentration suitable for the analytical method.

-

Causality: Filtration removes any remaining microscopic solid particles that could falsely elevate the measured concentration. Accurate dilution is key to obtaining precise quantitative results from the analytical instrument.

-

-

Quantification by HPLC: Analyze the diluted samples by a validated HPLC method. A reverse-phase C18 column with a mobile phase such as acetonitrile/water and UV detection (e.g., at 290 nm, based on the camphor ketone chromophore) is a suitable starting point. Calculate the concentration based on a calibration curve prepared from standards of known concentration.

-

Stability Assessment: In parallel with the solubility samples, prepare a "stability" sample for each protic solvent (e.g., methanol). This sample should contain a known concentration of the compound (below the expected solubility limit) and be agitated under the same conditions. Analyze this sample by HPLC at the end of the experiment and look for the appearance of degradation peaks (e.g., the corresponding methyl sulfonate ester).

-

Trustworthiness: This step is crucial for a self-validating protocol. If significant degradation (>2-5%) is observed, the solubility value is not reliable as it represents a reactive system, not a simple physical equilibrium. The experiment may need to be conducted at a lower temperature or for a shorter duration.

-

4.4 Visualization of the Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination with Integrated Stability Validation.

Practical Implications & Field-Proven Insights

Understanding the solubility of (1S)-(+)-10-Camphorsulfonyl chloride is not an academic exercise; it directly informs practical decisions in the laboratory.

5.1 Solvent Selection for Chemical Reactions The ideal reaction solvent must dissolve the reactants sufficiently at the desired reaction temperature while remaining inert. For reactions involving (1S)-(+)-10-Camphorsulfonyl chloride with amines or alcohols, aprotic solvents are strongly preferred.

-

Good Choices: Dichloromethane, tetrahydrofuran (THF), or ethyl acetate are excellent choices as they provide good solubility without the risk of participating in the reaction.[5][7]

-

Poor Choices: Using a protic solvent like methanol as the primary reaction solvent would lead to competitive alcoholysis, consuming the reagent and generating the undesired methyl sulfonate byproduct.

5.2 Design of Purification and Crystallization Protocols Purification by recrystallization relies on the differential solubility of a compound in a solvent at different temperatures.

-

Screening for a Crystallization Solvent: A good single solvent for recrystallization will dissolve the compound completely at an elevated temperature but have low solubility at a reduced temperature (e.g., 0-5 °C), allowing for high recovery of the purified solid.

-

Using Anti-Solvents: An alternative technique involves dissolving the compound in a solvent in which it is highly soluble (e.g., dichloromethane) and then slowly adding an "anti-solvent" in which it is poorly soluble (e.g., hexane). This induces precipitation/crystallization of the product. Accurate solubility data is essential for calculating the optimal solvent/anti-solvent ratios.

5.3 Logical Relationship Diagram

Caption: Logical flow from solubility data to key decisions in synthetic chemistry.

Conclusion

(1S)-(+)-10-Camphorsulfonyl chloride is a powerful reagent whose effective use is intrinsically linked to its solubility characteristics. This guide has illuminated the theoretical underpinnings of its solubility, provided a qualitative overview for initial solvent screening, and most importantly, presented a detailed, robust protocol for the experimental determination of quantitative solubility data. By emphasizing the critical need to monitor for solvolysis, we have provided a framework for generating reliable and accurate data. Armed with this knowledge and methodology, researchers can optimize reaction conditions, streamline purification processes, and fully harness the synthetic potential of this essential chiral building block.

References

Click to expand

-

Wikipedia. (Solubility). [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 743–759. [Link]

-

National Center for Biotechnology Information. (PubChem Compound Summary for CID 12551833, (1S)-(+)-10-Camphorsulfonyl chloride). [Link]

-

Baka, E., et al. (2008). [Good laboratory practice of equilibrium solubility measurement]. PubMed. [Link]

-

Cheméo. (Chemical Properties of (+)-Camphor-10-sulfonyl chloride (CAS 21286-54-4)). [Link]

-

LibreTexts Chemistry. (Solubility of Organic Compounds). [Link]

-

Organic Syntheses. (d,l-10-camphorsulfonyl chloride). [Link]

-

National Institute of Standards and Technology. ((+)-Camphor-10-sulfonyl chloride). [Link]

-

Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319–1329. [Link]

-

Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]

-

Wikipedia. (Sulfuryl chloride). [Link]

Sources

- 1. (1S)-(+)-10-Camphorsulfonyl chloride 97 21286-54-4 [sigmaaldrich.com]

- 2. (1S)-(+)-10-Camphorsulfonyl chloride | C10H15ClO3S | CID 12551833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 21286-54-4: 10-Camphorsulfonyl chloride | CymitQuimica [cymitquimica.com]

- 5. chemeo.com [chemeo.com]

- 6. CAS 39262-22-1: (+)-camphor-10-sulfonyl chloride [cymitquimica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. (+)-Camphor-10-sulfonyl chloride [webbook.nist.gov]

- 11. L(-)-10-Camphorsulfonyl chloride | 39262-22-1 [chemicalbook.com]

- 12. spectrumchemical.com [spectrumchemical.com]

What is (1S)-(+)-10-Camphorsulfonyl chloride used for in organic chemistry

Topic: (1S)-(+)-10-Camphorsulfonyl Chloride: A Strategic Guide for Organic Synthesis & Enantiomeric Analysis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Chiral Architect

(1S)-(+)-10-Camphorsulfonyl chloride (CSC) is not merely a reagent; it is a structural scaffold that bridges the gap between racemic chaos and enantiomeric precision. Derived from the natural terpene camphor, this compound retains the rigid bicyclic framework of its parent, imparting exceptional steric bulk and fixed chirality (1S, 4R).

For the synthetic chemist, CSC serves three distinct, high-value functions:

-

Chiral Derivatizing Agent (CDA): It covalently locks racemic amines and alcohols into stable diastereomers, enabling separation via standard chromatography (HPLC/GC) or analysis via NMR.

-

Synthetic Precursor: It is the starting material for the Davis Oxaziridine , a premier reagent for asymmetric hydroxylations.

-

Resolving Agent: Unlike its acid counterpart (camphorsulfonic acid) which forms reversible salts, CSC forms robust sulfonamides and esters, allowing for the kinetic resolution and permanent derivatization required in late-stage drug characterization.

Molecular Architecture & Reactivity[1]

The utility of CSC stems from the "10" position sulfonyl chloride group.[1] Located on the bridgehead methyl, it extends away from the bulky bicyclic cage, yet remains influenced by the chiral environment of the C1 and C4 centers.

| Property | Specification | Implication for Protocol |

| CAS Number | 21286-54-4 | Verification standard. |

| Molecular Weight | 250.74 g/mol | Calculation of stoichiometry. |

| Melting Point | 65–67 °C | Solid handling; gentle heating required for dissolution. |

| Stability | Moisture Sensitive | Critical: Hydrolyzes to sulfonic acid. Must be stored under inert gas (Ar/N2). |

| Reactivity | Electrophilic Sulfur | Reacts rapidly with nucleophiles (N, O) in the presence of base. |

Core Application 1: Determination of Enantiomeric Purity (ee)

The most immediate application of CSC is the determination of enantiomeric excess (ee) in chiral amines and alcohols. By reacting a racemic analyte with enantiopure CSC, two diastereomers are formed. Because diastereomers possess different physical properties (unlike enantiomers), they exhibit distinct chemical shifts in NMR spectroscopy.

Mechanism of Discrimination

The rigid camphor skeleton induces a magnetic anisotropy. When a chiral alcohol binds to the sulfonyl group, the protons of the "R" and "S" enantiomers of the alcohol reside in slightly different magnetic environments relative to the camphor bridge. This results in anisochronous signals (split peaks) in ^1H NMR.

Experimental Protocol: NMR Derivatization

Standard Operating Procedure for Chiral Alcohols

Reagents:

-

Analyte: Chiral Alcohol (0.1 mmol)

-

Reagent: (1S)-(+)-10-Camphorsulfonyl chloride (0.11 mmol)

-

Base: DMAP (4-Dimethylaminopyridine) (0.2 mmol) — Acts as both base and nucleophilic catalyst.

-

Solvent: Deuterated Chloroform (CDCl3) or anhydrous DCM.

Workflow:

-

Preparation: Flame-dry a 5 mL reaction vial and purge with Nitrogen.

-

Dissolution: Dissolve the chiral alcohol and DMAP in 0.5 mL anhydrous DCM.

-

Addition: Add CSC in one portion. The reaction is slightly exothermic.

-

Incubation: Stir at room temperature for 30–60 minutes. Monitor via TLC (disappearance of starting alcohol).

-

Quench: Add 1 mL saturated NaHCO3 to scavenge excess acid chloride.

-

Extraction: Extract with DCM (2 x 1 mL). Dry organic layer over MgSO4.

-

Analysis: Evaporate solvent or analyze the crude mixture directly in CDCl3 via ^1H NMR.

-

Calculation: Integrate the split signals (typically the methine proton geminal to the hydroxyl).

Core Application 2: Synthesis of Davis Oxaziridine

CSC is the obligate precursor to (Camphorylsulfonyl)oxaziridine (Davis Reagent), one of the most reliable reagents for the asymmetric

Synthetic Pathway Visualization

Caption: Step-wise synthesis of the Davis Oxaziridine reagent from Camphorsulfonyl chloride, highlighting the critical intramolecular cyclization step.

Critical Process Parameters (CPP):

-

Step 1 (Ammonolysis): Use concentrated NH4OH. The reaction is vigorous; cool to 0°C.

-

Step 2 (Cyclization): This is the bottleneck. Acid catalysis (Amberlyst-15) with a Dean-Stark trap is required to remove water and drive the equilibrium toward the imine.

-

Step 3 (Oxidation): The pH must be maintained > 7.5 using K2CO3 to prevent hydrolysis of the imine before oxidation occurs.

Core Application 3: Kinetic Resolution & Separation

While camphorsulfonic acid is used for salt crystallization, the chloride is used when chromatographic separation is preferred or when the amine does not form crystalline salts easily.

Logic: Reacting a racemic amine with (S)-CSC yields a mixture of (S,S)-sulfonamide and (S,R)-sulfonamide .

-

These are diastereomers, not enantiomers.

-

They have different retention times on achiral silica gel.

-

Result: You can separate them using standard Flash Chromatography, then hydrolyze the sulfonamide (using strong acid or reductive cleavage) to recover the pure amine enantiomer.

Troubleshooting & Stability Guide

| Issue | Root Cause | Corrective Action |

| Low Yield in Derivatization | Hydrolysis of CSC | Ensure CSC is white and crystalline. If yellow/oily, recrystallize from hexane/ether before use. Use anhydrous solvents. |

| Broad NMR Peaks | Rotamers | Sulfonamides can exhibit restricted rotation. Run NMR at elevated temperature (50°C) to coalesce peaks for accurate integration. |

| Incomplete Cyclization (Imine) | Water in system | The formation of the sulfonimine requires rigorous water removal (Dean-Stark or molecular sieves). |

References

-

Davis, F. A., et al. "Asymmetric Oxidation of Enolates using N-Sulfonyloxaziridines." Journal of Organic Chemistry, vol. 56, no. 3, 1991, pp. 1143–1145.

-

Bondi, S. P., et al. "NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters." Fordham Undergraduate Research Journal, vol. 1, 2011.[2]

-

Towson, J. C., et al. "Improved Synthesis of (Camphorylsulfonyl)oxaziridine." Organic Syntheses, vol. 69, 1990, p. 158.

-

Sigma-Aldrich. "(1S)-(+)-10-Camphorsulfonyl chloride Product Sheet." Sigma-Aldrich Catalog.

Sources

Methodological & Application

Application Notes & Protocols: The Use of (1S)-(+)-10-Camphorsulfonyl Chloride as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: A Cornerstone in Stereocontrolled Synthesis

In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and materials science, the chiral auxiliary approach remains a robust and reliable strategy.[1][2] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate, directing a subsequent reaction to occur with high diastereoselectivity.[2] Among the arsenal of available auxiliaries, (1S)-(+)-10-Camphorsulfonyl chloride stands out as a versatile and effective reagent.[3] Derived from the naturally occurring and inexpensive camphor, its rigid bicyclic structure and defined stereochemistry provide a powerful tool for exerting stereocontrol over a variety of chemical transformations.[3][4]

The efficacy of (1S)-(+)-10-Camphorsulfonyl chloride stems from its bulky and conformationally rigid framework.[4] When coupled with a substrate, it creates a sterically defined environment, effectively shielding one of the two prochiral faces of a reactive center. This forces an incoming reagent to approach from the less hindered direction, resulting in the preferential formation of one diastereomer. This guide provides an in-depth exploration of the applications, mechanistic underpinnings, and detailed protocols for leveraging this powerful chiral auxiliary in asymmetric synthesis.

| Compound Property | Value |

| Chemical Name | (1S)-(+)-10-Camphorsulfonyl chloride |

| Synonyms | (+)-Camphor-10-sulfonyl chloride, d-10-Camphorsulfonyl chloride |

| CAS Number | 21286-54-4[4][5] |

| Molecular Formula | C₁₀H₁₅ClO₃S[4][5] |

| Molecular Weight | 250.74 g/mol [6] |

| Appearance | White to off-white crystalline solid[4] |

| Melting Point | 65-69 °C[4][5] |

Core Directive: General Workflow for Chiral Auxiliary-Mediated Synthesis

The application of a chiral auxiliary follows a logical three-stage process: covalent attachment to the substrate, the diastereoselective reaction to form the desired stereocenter, and finally, cleavage of the auxiliary to release the enantiomerically enriched product. This workflow transforms the challenge of separating enantiomers into the more feasible task of separating diastereomers.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Primary Applications & Mechanistic Insights

Resolution of Racemates and Determination of Enantiomeric Purity

One of the most straightforward applications of (1S)-(+)-10-Camphorsulfonyl chloride is as a chiral derivatizing agent.[7] Racemic mixtures of alcohols or amines can be reacted with the sulfonyl chloride to form a mixture of diastereomeric sulfonate esters or sulfonamides, respectively.[7][8] Since diastereomers possess different physical properties, they can often be separated by standard laboratory techniques like crystallization or chromatography.[9]

Even without physical separation, this derivatization is invaluable for determining the enantiomeric excess (e.e.) of a chiral sample by NMR spectroscopy.[7] The protons and carbons in the two diastereomers are in slightly different chemical environments, leading to distinct, resolvable signals in the ¹H or ¹³C NMR spectrum.[7] The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers in the original sample.

Mechanism of Stereocontrol: The bulky camphor group creates a distinct magnetic environment for each diastereomer. The proximity and orientation of the substrate's atoms relative to the camphor skeleton result in anisochronous NMR signals, allowing for quantification.[7]

Diastereoselective Synthesis of Chiral Amines and Alcohols

Beyond resolution, the auxiliary is used to directly control the stereochemical outcome of reactions.

-

Synthesis of Chiral Amines: Primary or secondary amines react readily with (1S)-(+)-10-Camphorsulfonyl chloride to form stable sulfonamides.[10][11] The sulfonamide can then be subjected to reactions such as alkylation at a position alpha to another functional group. The steric bulk of the camphorsulfonyl group directs the approach of the electrophile, leading to high diastereoselectivity. Subsequent cleavage of the N-S bond yields the desired chiral amine.

-

Synthesis of Chiral Alcohols: The auxiliary can be used to direct reductions of ketones. For example, N-substituted camphor-10-sulfonamides containing a ketone can be reduced with agents like NaBH₄. The hydride delivery occurs preferentially to the less hindered face of the carbonyl, resulting in a dominance of one epimeric alcohol.[10]

Caption: Model of stereocontrol via steric hindrance from the auxiliary.

Experimental Protocols

Protocol 1: Derivatization of a Racemic Alcohol for e.e. Determination by ¹H NMR

This protocol describes a general procedure for converting a chiral alcohol into diastereomeric camphorsulfonate esters for analysis.[7]

Materials:

-

Chiral alcohol (1.0 mmol)

-

(1S)-(+)-10-Camphorsulfonyl chloride (1.1 mmol, 1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 mmol, 1.5 eq)

-

Dichloromethane (CH₂Cl₂, anhydrous, 5 mL)

-

1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the chiral alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL).

-

Base Addition: Add triethylamine (1.5 mmol) to the solution and stir for 5 minutes. Cool the flask in an ice-water bath to 0 °C.

-

Reagent Addition: In a single portion, add (1S)-(+)-10-Camphorsulfonyl chloride (1.1 mmol) to the cooled, stirring solution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).

-

Work-up: Quench the reaction by adding 5 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl (2 x 5 mL), saturated NaHCO₃ (1 x 5 mL), and brine (1 x 5 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude diastereomeric sulfonate esters.

-

Analysis: Purify the product by flash column chromatography if necessary. Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Identify non-overlapping signals corresponding to the two diastereomers and integrate them to determine the diastereomeric ratio, which reflects the original enantiomeric ratio.

Protocol 2: Synthesis of an N-Benzyl Camphorsulfonamide

This protocol details the formation of a stable sulfonamide, the crucial first step before performing diastereoselective reactions on the substrate.[10]

Materials:

-

Benzylamine (2.0 mmol)

-

(1S)-(+)-10-Camphorsulfonyl chloride (1.0 mmol, 1.0 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.25 mmol, 0.25 eq)

-

Acetonitrile (CH₃CN, anhydrous, 15 mL)

-

10% HCl (aq.), 5% NaOH (aq.), Ethyl acetate (EtOAc)

-

Anhydrous MgSO₄

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzylamine (2.0 mmol) and DMAP (0.25 mmol) in anhydrous acetonitrile (5 mL). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Separately, dissolve (1S)-(+)-10-Camphorsulfonyl chloride (1.0 mmol) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the stirred amine solution at 0 °C over 15 minutes.

-

Reaction: Stir the solution at 0 °C for 1 hour.

-

Work-up: Add water (10 mL) to the reaction mixture, followed by 10% HCl (2 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic layers and wash with 5% aqueous NaOH (1 x 10 mL) and then with brine (1 x 10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to afford the crude N-benzylcamphor-10-sulfonamide, which can be purified by crystallization or chromatography.

Protocol 3: Reductive Cleavage of a Secondary Sulfonamide

Cleaving the robust sulfonamide bond to liberate the chiral amine product is a critical final step. Modern reductive methods offer mild conditions for this transformation.[12]

Note: This is a representative protocol based on modern reductive cleavage methodologies. Specific reagents and conditions may require optimization.

Materials:

-

N-alkyl camphorsulfonamide (0.5 mmol)

-

Samarium(II) iodide (SmI₂) solution in THF (e.g., 0.1 M) or other suitable reducing agent.

-

Hexamethylphosphoramide (HMPA) (optional, can accelerate reaction)

-

Anhydrous Tetrahydrofuran (THF)

-

Quenching solution (e.g., saturated Rochelle's salt or 1M HCl)

Procedure:

-

Reaction Setup: Under a strict inert atmosphere (glovebox or Schlenk line), dissolve the N-alkyl camphorsulfonamide (0.5 mmol) in anhydrous THF (10 mL).

-

Reduction: Cool the solution to the desired temperature (e.g., -78 °C). Slowly add the SmI₂ solution via syringe until a persistent deep blue or green color indicates an excess of the reducing agent. If the reaction is sluggish, a co-solvent like HMPA may be added.

-

Reaction Monitoring: Stir the reaction at low temperature, monitoring by TLC for the disappearance of the starting sulfonamide.

-

Quenching: Once the reaction is complete, quench carefully by adding saturated aqueous Rochelle's salt or a dilute acid solution at low temperature.

-

Work-up and Extraction: Allow the mixture to warm to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash, dry, and concentrate the organic extracts. The crude product will contain the desired chiral amine and the cleaved auxiliary byproduct. Purify the amine by column chromatography or acid/base extraction to isolate the final enantiomerically enriched product.

Representative Data

The following table presents example data from the literature, showcasing the high levels of diastereoselectivity that can be achieved using camphor-derived auxiliaries.

| Reaction Type | Substrate | Conditions | Diastereomeric Excess (d.e.) | Reference |

| Asymmetric MBH | 2-exo-Acryloyloxybornane-10-sulfonamide | Pyridine-4-carbaldehyde, DABCO | up to 95% | [10] |

| Alkylation | N-Acyl Camphorsultam | LDA, Benzyl Bromide | >98% | [13][14] |

Note: The second entry uses the related camphorsultam, which is derived from camphorsulfonyl chloride, to illustrate the high stereodirecting power of the camphor backbone in C-C bond-forming reactions.

Conclusion

(1S)-(+)-10-Camphorsulfonyl chloride is a powerful and cost-effective chiral auxiliary for modern asymmetric synthesis. Its utility spans from the simple resolution of racemates to the sophisticated control of stereocenters in complex synthetic pathways. The protocols and principles outlined in this guide demonstrate its broad applicability and provide a solid foundation for researchers, scientists, and drug development professionals to confidently employ this reagent in their work. The reliability of the camphor backbone in inducing high levels of diastereoselectivity ensures its continued prominence in the field of organic chemistry.

References

-

Bartlett, P. D., & Knox, L. H. (n.d.). d,l-10-camphorsulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]

- Lindner, W. (n.d.). 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers.

-

Kaye, P. T., & Nocanda, X. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ARKIVOC, 2016(5), 151-163. Available at: [Link]

-

Bondi, S., et al. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. The Fordham Undergraduate Research Journal, 1. Available at: [Link]

-

Lee, J., et al. (2004). Efficient asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine using camphorsultam as a chiral auxiliary. The Journal of Organic Chemistry, 69(13), 4551-4. Available at: [Link]

-

Cisneros, A. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Letters in Organic Chemistry, 15. Available at: [Link]

-

University of Iowa. (n.d.). Synthesis of Derivatives of (1R)-(-)- and (1S)-(+)-10-Camphorsulfonic Acid. Available at: [Link]

-

Csupor, D., et al. (2026, January 7). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Pharmaceuticals, 19(1), 58. Available at: [Link]

-

NIST. (n.d.). (+)-Camphor-10-sulfonyl chloride. NIST WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Alkylation of Camphor Sulfonamide Derivatives. Available at: [Link]

-

Giannetti, E. L., et al. (2023). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. Available at: [Link]

-

Searle, R. J. G., & Couch, R. A. (1978). A convenient method for sulphonamide cleavage. Journal of the Chemical Society, Chemical Communications, (21), 915. Available at: [Link]

Sources

- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy D(+)-10-Camphorsulfonyl chloride | 21286-54-4 [smolecule.com]

- 5. (1S)-(+)-10-樟脑磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (+)-Camphor-10-sulfonyl chloride [webbook.nist.gov]

- 7. research.library.fordham.edu [research.library.fordham.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Efficient asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine using camphorsultam as a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

(1S)-(+)-10-Camphorsulfonyl chloride as a protecting group for amines

Application Note: (1S)-(+)-10-Camphorsulfonyl Chloride as a Chiral Derivatizing & Protecting Agent

Executive Summary

(1S)-(+)-10-Camphorsulfonyl chloride (CSC) is a specialized reagent that serves a dual function in organic synthesis: it acts as a robust protecting group for amines (forming sulfonamides) and, more critically, as a Chiral Derivatizing Agent (CDA) .

Unlike standard protecting groups (e.g., Boc, Fmoc), CSC is rarely used solely for masking nitrogen due to the difficulty of sulfonamide cleavage. Its primary utility lies in the resolution of racemic amines . By converting a racemic mixture of amines into diastereomeric sulfonamides, researchers can separate the isomers via fractional crystallization or chromatography before removing the chiral auxiliary to yield the enantiopure amine.

Key Advantages:

-

Crystallinity: The bulky camphor skeleton often induces crystallinity in derivatives, facilitating purification without chromatography.

-

Stability: The resulting sulfonamides are stable to strong acids, bases, and nucleophiles, allowing for diverse chemical transformations on the substrate prior to deprotection.

-

NMR Distinction: The diastereomers typically exhibit distinct

H NMR shifts, allowing for easy determination of enantiomeric excess (ee).

Mechanism of Action

The workflow involves three distinct chemical phases: Derivatization , Resolution , and Reductive Cleavage .

Chemical Pathway

-

Nucleophilic Substitution: The amine attacks the sulfonyl chloride sulfur atom, displacing chloride (Schotten-Baumann conditions).

-

Diastereomer Formation: A racemic amine (

) reacting with enantiopure (S)-CSC yields two diastereomers: -

Cleavage: Sulfonamides are notoriously stable. Deprotection requires high-energy reductive cleavage of the S-N bond, typically using hydride reagents or low-valent metals.

Visual Workflow (Graphviz)

Caption: Workflow for the resolution of racemic amines using (1S)-(+)-10-Camphorsulfonyl chloride.

Experimental Protocols

Derivatization (Protection) Protocol

Objective: Convert the amine into the camphorsulfonamide.

Reagents:

-

Substrate: Racemic Amine (1.0 equiv)

-

Reagent: (1S)-(+)-10-Camphorsulfonyl chloride (1.1 equiv) [Sigma-Aldrich 219576]

-

Base: Triethylamine (

) (1.5 equiv) or Diisopropylethylamine (DIPEA) -

Catalyst: DMAP (0.1 equiv) (Optional, accelerates sluggish amines)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the amine and

in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath. -

Addition: Add (1S)-(+)-10-Camphorsulfonyl chloride portion-wise (solid) or dropwise (if dissolved in minimal DCM) over 15 minutes. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours. Monitor by TLC (the sulfonamide is usually less polar than the free amine).

-

Workup: Quench with saturated

. Extract with DCM ( -

Drying: Dry over

, filter, and concentrate in vacuo.

Separation of Diastereomers

-

Method A: Fractional Crystallization (Preferred): Dissolve the crude solid in a hot solvent mixture (commonly EtOAc/Hexanes or EtOH). Allow to cool slowly. The less soluble diastereomer will crystallize first. Recrystallize until constant melting point or rotation is achieved.

-

Method B: Chromatography: If an oil is obtained, separate via silica gel flash chromatography. The bulky camphor group often provides sufficient retardation difference (

) between diastereomers.

Deprotection (Reductive Cleavage)

Critical Note: Standard acidic (TFA) or basic (NaOH) conditions will NOT cleave this sulfonamide. You must use reductive conditions.

Method: Red-Al Cleavage (Gold Standard) Reference: Gold & Babad, J. Org. Chem. 1972 [1]

-

Setup: Dissolve the pure sulfonamide diastereomer (1.0 equiv) in anhydrous Toluene.

-

Reagent: Add Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) (3.0 – 5.0 equiv, 65% wt in toluene) dropwise at RT.

-

Reflux: Heat the mixture to reflux (110°C) for 12–18 hours.

-

Quench: Cool to 0°C. Carefully quench with 1M NaOH (Red-Al reacts violently with water).

-

Extraction: Extract the free amine into ether or DCM. The camphor byproduct typically remains in the aqueous phase as the sulfinic acid salt or is easily separated by chromatography.

Technical Data & Comparison

Cleavage Method Selection Guide

Choosing the right deprotection method is critical for yield and substrate integrity.

| Method | Reagents | Conditions | Pros | Cons |

| Hydride Reduction | Red-Al (or | Toluene, Reflux, 18h | High yields; Proven reliability. | Harsh; Incompatible with esters/ketones. |

| Low-Valent Ti | THF, Reflux | Milder than Red-Al; Good for sensitive substrates. | Reagent preparation is sensitive to moisture.[1] | |

| Acidolysis | Reflux | Avoids metal hydrides. | Very harsh; Only for robust alkyl amines. | |

| Samarium | THF, RT | Mildest condition; Chemoselective. | Expensive; Requires strict anaerobic conditions. |

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield (Coupling) | Moisture in sulfonyl chloride | Recrystallize CSC from hexane; Ensure anhydrous DCM. |

| No Separation | Diastereomers co-elute | Switch from Silica to Alumina; Try crystallization from EtOH. |

| Incomplete Cleavage | Steric hindrance | Switch from |

| Product Racemization | Harsh cleavage conditions | Ensure the stereocenter is not alpha to a carbonyl; Use |

References

-

Gold, E. H., & Babad, E. (1972). Reductive cleavage of sulfonamides with sodium bis(2-methoxyethoxy)aluminum hydride. The Journal of Organic Chemistry, 37(13), 2208–2210.

-

Shohji, N., Kawaji, T., & Okamoto, S. (1943). Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Organic Letters, 13(10), 2626–2629.

-

Sigma-Aldrich. (n.d.).[2] (1S)-(+)-10-Camphorsulfonyl chloride Product Specification.

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Relevant sections on Sulfonamide cleavage).

Sources

Application Note: Resolution of Racemic Alcohols using (1S)-(+)-10-Camphorsulfonyl Chloride

[1]

Executive Summary & Methodological Distinction

Crucial Clarification on "Kinetic Resolution":

While frequently queried as "kinetic resolution," the application of (1S)-(+)-10-Camphorsulfonyl chloride (CSC) typically follows a Classical Resolution via Diastereomeric Derivatization pathway. Unlike kinetic resolution—which relies on a difference in reaction rates (

Why this matters:

-

Yield Potential: This method allows for the recovery of both enantiomers (R and S) in high purity, unlike kinetic resolution which often sacrifices one enantiomer.[1]

-

Robustness: It transforms liquid, hard-to-separate alcohols into crystalline solids (camphorsulfonates) amenable to fractional crystallization or standard silica chromatography.

This guide details the protocol for the Derivatization-Separation-Hydrolysis (DSH) workflow, the industry standard for utilizing CSC.

Strategic Workflow

The following flowchart illustrates the critical path for resolving racemic alcohols using CSC.

Figure 1: The Derivatization-Separation-Hydrolysis (DSH) workflow for resolving alcohols.

Detailed Experimental Protocol

Phase 1: Derivatization (Ester Formation)

The goal is to convert the enantiomeric pair into diastereomers with distinct physical properties.

Reagents:

-

Racemic Alcohol (1.0 equiv)

-

(1S)-(+)-10-Camphorsulfonyl chloride (1.1 - 1.2 equiv)

-

Triethylamine (

) or Pyridine (1.5 - 2.0 equiv) -

DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Catalyst

-

Dichloromethane (DCM) - Anhydrous

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Solubilization: Dissolve the racemic alcohol (e.g., 10 mmol) in anhydrous DCM (50 mL). Add

(15 mmol) and DMAP (1 mmol). -

Addition: Cool the solution to 0°C in an ice bath. Add (1S)-(+)-10-Camphorsulfonyl chloride (11 mmol) portion-wise or as a solution in DCM over 15–20 minutes.

-

Expert Insight: Slow addition prevents localized overheating, which can cause decomposition or side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (silica gel) until the starting alcohol is consumed.

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess amine), saturated

, and brine. Dry over

Phase 2: Separation of Diastereomers

This is the critical resolution step. The diastereomers will differ in solubility and polarity.

| Method | Applicability | Protocol Highlights |

| Fractional Crystallization | Preferred for solid derivatives. High scalability. | Dissolve crude residue in hot solvent (EtOH, EtOAc, or Hexane/EtOAc). Cool slowly. Seed with pure diastereomer if available. Filter crystals (Diastereomer A). Concentrate mother liquor for Diastereomer B. |

| Flash Chromatography | Used if derivatives are oils or fail to crystallize. | Use Silica gel (230-400 mesh). Gradient elution (typically Hexane/EtOAc). Diastereomers often show |

| HPLC | Analytical or Prep-scale for high-value compounds. | Normal phase (Silica) or Reverse Phase (C18). CSC derivatives absorb well in UV (due to the carbonyl group), aiding detection. |

Validation: Check purity of separated diastereomers via

Phase 3: Cleavage (Recovery of Alcohol)

Sulfonate esters are robust; harsh conditions are often required to cleave them without racemization.

Option A: Basic Hydrolysis (Saponification)

-

Conditions: KOH or LiOH in MeOH/Water or THF/Water. Reflux for 2–12 hours.

-

Mechanism: Nucleophilic attack at the sulfur (cleaving S-O) or carbon (cleaving C-O).

-

Warning: Attack at the chiral carbon results in inversion of configuration (Walden inversion). Attack at sulfur retains configuration. Sulfonates usually undergo C-O cleavage with strong nucleophiles, leading to inversion. Verify mechanism for your specific substrate.

Option B: Reductive Cleavage (Recommended for Retention)

-

Reagent: Lithium Aluminum Hydride (

) in dry Ether or THF. -

Protocol: Cool to 0°C, add

(2-3 equiv). Stir at RT or reflux.[2] -

Outcome: Cleaves the S-O bond, generally retaining the configuration of the alcohol carbon.

Mechanism of Action

The resolution relies on the steric environment of the camphor scaffold.

[2][3][4][5][6][7][8]* Chiral Discrimination: The bulky bicyclic camphor skeleton creates a distinct 3D environment. When attached to the racemic alcohol, the resulting diastereomers interact differently with achiral solvents (solubility) and silica surfaces (adsorption), enabling separation.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Oily Product | Impurities or intrinsic property of the ester. | 1. Attempt trituration with cold pentane/hexane.2. Switch to chromatographic separation.3. Use a seed crystal if available. |

| Incomplete Reaction | Steric hindrance of the alcohol. | 1. Increase temp to reflux (DCM or DCE).2. Use Pyridine as both base and solvent.3. Add DMAP catalyst.[9] |

| Low Recovery Yield | Hydrolysis during workup or incomplete cleavage. | 1. Ensure anhydrous conditions during esterification.2. For cleavage, increase reflux time or switch to Red-Al or |

| Racemization | Use reductive cleavage ( |

References

-